4-辛基苯甲酸甲酯

描述

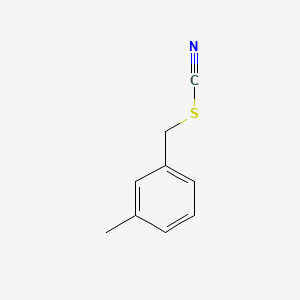

Methyl 4-octylbenzoate (MO) is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 246.35 g/mol and a boiling point of 302.3°C. MO is a derivative of benzoic acid, and is commonly synthesized from the reaction of benzoic acid and 4-octanol. It has a wide range of uses in lab experiments and is a useful tool for scientists and researchers.

科学研究应用

环保杀虫剂

苯甲酸甲酯是一种与 4-辛基苯甲酸甲酯相似的化合物,已被认为是一种很有前途的环保杀虫剂 . 它天然存在于植物中,是一种代谢产物,其气味对某些昆虫具有吸引力 . 自 2016 年以来,许多研究表明苯甲酸甲酯对各种农业、储存产品和城市害虫有效 .

生物农药

苯甲酸甲酯具有多种重要的作用方式,包括接触毒剂、熏蒸剂、杀卵毒素、产卵阻滞剂、驱避剂和引诱剂 . 它是温室或田间条件下综合虫害管理应用中非常有前途的候选物质 .

生物医学应用

金属有机框架 (MOF) 是一种新型的晶体材料,在催化、生物医学工程、微孔导体、分离和电化学生物传感器等领域具有广泛的应用 . 4-辛基苯甲酸甲酯作为一种有机化合物,有可能用于形成这些 MOF。

生物传感器平台

MOF 独特的性质,包括强荧光、化学功能和对探针(如 DNA、适体或抗体)的亲和性,使其成为用作生物传感器平台或电极材料的有希望的材料 . 这些性质使 MOF 能够选择性和灵敏地检测生物医学分析物 .

电化学传感器

通过与不同的技术相结合,例如电化学、荧光和比色法,基于 MOF 的材料在检测各种分析物方面显示出有希望的应用 . 4-辛基苯甲酸甲酯有可能用于这些应用。

发光传感器

医疗保健领域需要发光材料(如荧光染料)、电化学传感器、电化学发光装置/光谱仪/酶系统等技术 . 4-辛基苯甲酸甲酯由于其有机性质,有可能用于开发这些发光传感器。

作用机制

Target of Action

Methyl 4-octylbenzoate is a chemical compound with the molecular formula C16H24O2 . The primary targets of this compound are currently unknown. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research.

Mode of Action

It’s worth mentioning that benzoate compounds have been studied for their potential as local anesthetics In these cases, the compounds interact with their targets, typically ion channels or receptors, leading to changes in cellular function

Biochemical Pathways

Research on similar compounds, such as methyl benzoate, has shown that these compounds can be involved in the production of floral scent in certain plants . The exact pathways and downstream effects of Methyl 4-octylbenzoate remain to be determined.

生化分析

Biochemical Properties

Methyl 4-octylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds. The interaction between Methyl 4-octylbenzoate and these enzymes results in the formation of 4-octylbenzoic acid and methanol. Additionally, Methyl 4-octylbenzoate may interact with proteins that have hydrophobic binding sites, given its hydrophobic nature .

Cellular Effects

Methyl 4-octylbenzoate has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific receptors and enzymes involved in signal transduction. For instance, it may alter the expression of genes related to cell cycle regulation and apoptosis. Furthermore, Methyl 4-octylbenzoate can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-octylbenzoate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, Methyl 4-octylbenzoate may inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of other ester substrates. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-octylbenzoate can change over time due to its stability and degradation. Studies have shown that Methyl 4-octylbenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to Methyl 4-octylbenzoate has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 4-octylbenzoate in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant harm. At high doses, Methyl 4-octylbenzoate can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

Methyl 4-octylbenzoate is involved in metabolic pathways that include its hydrolysis to 4-octylbenzoic acid and methanol. The hydrolysis is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. Additionally, Methyl 4-octylbenzoate may participate in other metabolic reactions, such as oxidation and conjugation, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body .

Transport and Distribution

The transport and distribution of Methyl 4-octylbenzoate within cells and tissues are influenced by its hydrophobic nature. It can readily diffuse across cell membranes and accumulate in lipid-rich regions, such as cell membranes and adipose tissue. Transporters and binding proteins may also facilitate its movement within the body, ensuring its proper localization and function .

Subcellular Localization

Methyl 4-octylbenzoate is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be directed to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

属性

IUPAC Name |

methyl 4-octylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-2/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSKNAWLKUQLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068929 | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54256-51-8 | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54256-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)